Cas no 3061-36-7 (1,4-Diphenoxybenzene)
1,4-Diphenoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1,4-Diphenoxybenzene
- Hydroquinone diphenyl ether
- 1,4-diphenoxy-benzene
- 1,4-Diphenoxy-benzol
- 4-phenoxydiphenyl ether
- 4-Phenoxydiphenyl oxide
- Benzene,1,4-diphenoxy
- Benzene,p-diphenoxy
- Di-O-phenyl-hydrochinon
- diphenoxy benzene
- p-Diphenoxybenzene
- p-Phenoxyphenoxybenzene
- Benzene,p-diphenoxy- (6CI,7CI,8CI)
- p-Bis(p-phenoxyphenoxy)benzene
- 1,1'-[1,4-phenylenebis(oxy)]dibenzene
- Benzene, 1,4-diphenoxy-
- A820456
- CHEBI:39271
- AS-57929
- DTXSID2062820
- Benzene, p-diphenoxy-
- MFCD00038368
- 3061-36-7
- AC7807
- Oprea1_734594
- D2017
- Q27119799
- J-018037
- SY033866
- SCHEMBL122719
- AC-10059
- FT-0606900
- AKOS015899526
- 1,1'-(1,4-phenylenebis(oxy))dibenzene
- DTXCID3038222
- DB-047813
- 1,1'-[1,4-phenylenebis(oxy)]dibenzene;1,4-diphenoxybenzene
- 1,1'-(1,4-phenylenebis(oxy))dibenzene;1,4-diphenoxybenzene
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- MDL: MFCD00038368
- Inchi: 1S/C18H14O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H
- InChI Key: UVGPELGZPWDPFP-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)OC1C=CC=CC=1
- BRN: 2215945
Computed Properties
- Exact Mass: 262.09900
- Monoisotopic Mass: 262.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.083
- Melting Point: 75.0 to 78.0 deg-C
- Boiling Point: 182°C/2.3mmHg
- Flash Point: 202℃(395℉)(lit.)
- Refractive Index: 1.5200 (estimate)
- PSA: 18.46000
- LogP: 5.27120
- Solubility: Not available
1,4-Diphenoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,4-Diphenoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087598-500g |
1,4-Diphenoxybenzene |
3061-36-7 | 97% | 500g |
$705.24 | 2023-09-02 | |
| Chemenu | CM283201-500g |
1,4-Diphenoxybenzene |
3061-36-7 | 95+% | 500g |
$611 | 2021-06-16 | |
| BAI LING WEI Technology Co., Ltd. | 369470-5G |
1,4-Diphenoxybenzene, 98% |
3061-36-7 | 98% | 5G |
¥ 242 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 369470-25G |
1,4-Diphenoxybenzene, 98% |
3061-36-7 | 98% | 25G |
¥ 903 | 2022-04-26 | |
| Chemenu | CM283201-500g |
1,4-Diphenoxybenzene |
3061-36-7 | 95+% | 500g |
$611 | 2022-06-11 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14864-5g |
1,4-Diphenoxybenzene, 97% |
3061-36-7 | 97% | 5g |
¥240.00 | 2022-02-22 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14864-25g |
1,4-Diphenoxybenzene, 97% |
3061-36-7 | 97% | 25g |
¥693.00 | 2022-02-22 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14864-100g |
1,4-Diphenoxybenzene, 97% |
3061-36-7 | 97% | 100g |
¥2000.00 | 2022-02-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D88260-5g |
1,4-Diphenoxybenzene |
3061-36-7 | 97% | 5g |
¥58.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D88260-25g |
1,4-Diphenoxybenzene |
3061-36-7 | 97% | 25g |
¥198.0 | 2023-09-08 |
1,4-Diphenoxybenzene Suppliers
1,4-Diphenoxybenzene Related Literature
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1. Phenylene ring dynamics in 1,4-diphenoxybenzeneNigel J. Clayden,David Williams,Caroline A. O'Mahoney J. Chem. Soc. Perkin Trans. 2 1990 729
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2. Index pages
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Huanjun Xu,Bo Yu,Hongye Zhang,Yanfei Zhao,Zhenzhen Yang,Jilei Xu,Buxing Han,Zhimin Liu Chem. Commun. 2015 51 12212
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Eno E. Ebenso,Chandrabhan Verma,Lukman O. Olasunkanmi,Ekemini D. Akpan,Dakeshwar Kumar Verma,Hassane Lgaz,Lei Guo,Savas Kaya,M. A. Quraishi Phys. Chem. Chem. Phys. 2021 23 19987
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Teng Fu,De-Ming Guo,Jia-Ning Wu,Xiao-Lin Wang,Xiu-Li Wang,Li Chen,Yu-Zhong Wang Polym. Chem. 2016 7 1584
Additional information on 1,4-Diphenoxybenzene
Recent Advances in the Study of 1,4-Diphenoxybenzene (CAS: 3061-36-7) and Its Applications in Chemical Biology and Pharmaceutical Research
1,4-Diphenoxybenzene (CAS: 3061-36-7) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This aromatic ether is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of complex organic molecules. Recent studies have explored its potential in drug development, material science, and as a building block for advanced polymeric materials. This research brief aims to provide an overview of the latest findings related to 1,4-Diphenoxybenzene, focusing on its synthesis, biological activities, and emerging applications.
The synthesis of 1,4-Diphenoxybenzene has been optimized through various catalytic and non-catalytic methods, with recent advancements highlighting the use of green chemistry principles to improve yield and reduce environmental impact. Researchers have reported successful synthesis routes involving palladium-catalyzed cross-coupling reactions and microwave-assisted techniques, which offer higher efficiency and selectivity. These innovations are particularly relevant for scaling up production while maintaining high purity standards, a critical factor for pharmaceutical applications.
In the realm of drug discovery, 1,4-Diphenoxybenzene has shown promise as a scaffold for designing novel therapeutic agents. Recent studies have investigated its derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain 1,4-Diphenoxybenzene derivatives exhibit potent inhibitory effects against specific cancer cell lines, with mechanisms involving the modulation of key signaling pathways. These findings underscore the compound's potential as a lead structure for developing targeted therapies.
Beyond its pharmaceutical applications, 1,4-Diphenoxybenzene has also been explored in material science, particularly in the development of high-performance polymers and liquid crystals. Its rigid aromatic structure and ability to form stable intermolecular interactions make it an ideal candidate for creating materials with enhanced thermal and mechanical properties. Recent research has focused on incorporating 1,4-Diphenoxybenzene into polymer matrices to improve their durability and functionality, with applications ranging from electronics to aerospace engineering.
In conclusion, the ongoing research on 1,4-Diphenoxybenzene (CAS: 3061-36-7) highlights its multifaceted role in chemical biology and pharmaceutical sciences. From optimized synthesis methods to its emerging applications in drug development and material science, this compound continues to be a subject of intense investigation. Future studies are expected to further elucidate its mechanisms of action and expand its utility in innovative technologies, paving the way for new breakthroughs in the field.
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